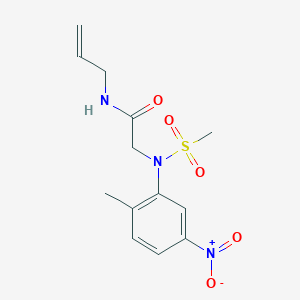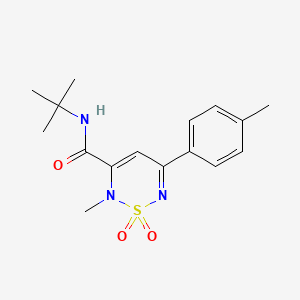
N-(tert-butyl)-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
説明
Thiadiazine derivatives, including those with tert-butyl and methylphenyl groups, are of significant interest in chemistry and pharmacology due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are often explored for their fungicidal, insecticidal, and antimicrobial properties (Huang et al., 2011; Wang et al., 2011).
Synthesis Analysis
The synthesis of thiadiazine derivatives typically involves reactions of suitable precursors like carboxylic acids, amides, or chlorides with tert-butyl and methylphenyl groups under various conditions. Techniques such as NMR, HRMS, and X-ray diffraction are used to characterize the synthesized compounds and confirm their structures (Huang et al., 2011).
Molecular Structure Analysis
Molecular structure determination of thiadiazine derivatives is crucial for understanding their chemical behavior and biological activity. Studies often employ crystallography to elucidate the non-planar nature of these compounds and highlight key structural features such as bond lengths, angles, and molecular conformations (Etsè et al., 2019).
Chemical Reactions and Properties
Thiadiazine derivatives participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions can include cycloadditions, substitutions, and transformations under specific conditions, leading to the formation of new compounds with potential biological activities (Khazaei et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are influenced by the molecular structure of thiadiazine derivatives. These properties are essential for determining the compound's applicability in different solvents and conditions (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical behavior of thiadiazine derivatives, including reactivity, stability, and interactions with biological targets, is central to their utility in pharmaceuticals and agrochemicals. Investigations into their reactivity patterns, bonding characteristics, and interaction mechanisms with biological molecules provide insights into their potential applications and efficacy (Bhagyasree et al., 2015).
特性
IUPAC Name |
N-tert-butyl-2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-6-8-12(9-7-11)13-10-14(15(20)17-16(2,3)4)19(5)23(21,22)18-13/h6-10H,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFYOANNMKBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NS(=O)(=O)N(C(=C2)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylphenyl)-N-(2-methyl-2-propanyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



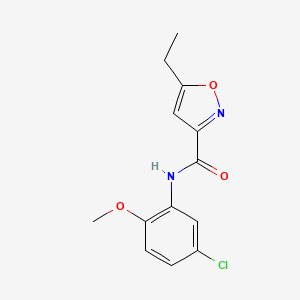
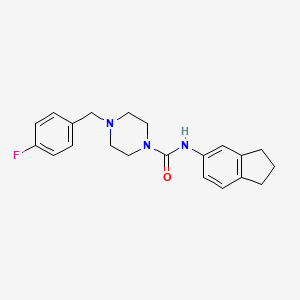
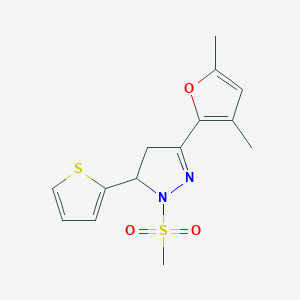
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methyl-3-furamide](/img/structure/B4540894.png)
![3-amino-N-cyclohexylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4540899.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4540909.png)
![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4540916.png)
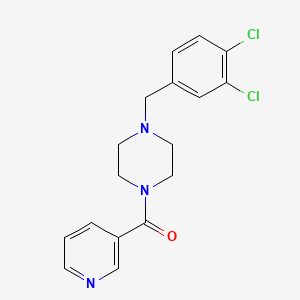
![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)
![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4540960.png)

![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4540969.png)
